Geraniol

Description

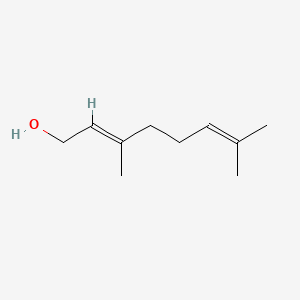

Structure

3D Structure

Properties

IUPAC Name |

(2E)-3,7-dimethylocta-2,6-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZPCOQZEFWAFX-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CO)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Record name | GERANIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026727 | |

| Record name | (2E)-3,7-Dimethyl-2,6-octadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Geraniol is a colorless to pale yellow oily liquid with a sweet rose odor. (NTP, 1992), Dry Powder, Liquid, Other Solid; Liquid, Colorless to yellow liquid with geranium odor; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; rose-like aroma | |

| Record name | GERANIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geraniol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Geraniol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

446 °F at 760 mmHg (NTP, 1992), 230 °C, 229.00 to 230.00 °C. @ 760.00 mm Hg | |

| Record name | GERANIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

108 °C (226 °F) - closed cup, >212 °F (>100 °C) (closed cup) | |

| Record name | GERANIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 100 mg/L at 25 °C, Slightly soluble in water, Miscible with ether, acetone, 1:3 in 70% alcohol, For more Solubility (Complete) data for GERANIOL (7 total), please visit the HSDB record page., 0.1 mg/mL at 25 °C, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |

| Record name | GERANIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Geraniol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8894 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8894 g/cu cm at 20 °C, Density: 0.870-0.890 at 15 °C, 0.870-0.885 | |

| Record name | GERANIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geraniol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Geraniol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless to pale-yellow, liquid oil, Oily liquid | |

CAS No. |

106-24-1, 624-15-7, 68311-14-8, 106-25-2 | |

| Record name | GERANIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geraniol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geraniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 3,7-dimethyl-, tetradehydro deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068311148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geraniol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GERANIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3,7-Dimethyl-2,6-octadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geraniol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L837108USY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GERANIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

less than 5 °F (NTP, 1992), -15 °C, < -15 °C | |

| Record name | GERANIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Geraniol in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of geraniol, an acyclic monoterpene alcohol of significant interest for its applications in the fragrance, cosmetic, and pharmaceutical industries. This compound is a key component of many essential oils and is also recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document details the enzymatic steps, subcellular compartmentalization, and regulatory aspects of this compound production in plants, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthetic Pathways of this compound

Plants have evolved two distinct and spatially segregated pathways for the biosynthesis of this compound from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These are the canonical, plastid-localized pathway common in many species, and a non-canonical, cytosolic pathway notably active in roses and geraniums.

Precursor Formation: The MVA and MEP Pathways

The universal building blocks for all terpenes, IPP and DMAPP, are synthesized through two independent routes[1][2]:

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway converts acetyl-CoA into IPP[2][3]. It is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30)[3].

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate to produce both IPP and DMAPP[1][3]. It is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40)[3].

Despite their separation, a metabolic "cross-talk" involving the exchange of C5 intermediates between the cytosol and plastids is known to occur[4].

The Canonical Plastidial Pathway

The most widely characterized route to this compound begins in the plastids and involves two key enzymatic steps following the synthesis of IPP and DMAPP via the MEP pathway.

-

Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP)[5]. GPP is the universal precursor to all monoterpenes[6].

-

Conversion of GPP to this compound: A specific monoterpene synthase, This compound Synthase (GES) , catalyzes the conversion of GPP into this compound[4][6]. This reaction proceeds through an ionization-dependent mechanism involving the removal of the diphosphate group to form a geranyl carbocation intermediate, which is then quenched by a water molecule[6][7]. GES enzymes are highly specific, often producing this compound as their sole product[6]. This pathway has been functionally identified in numerous plants, including sweet basil (Ocimum basilicum), tea (Camellia sinensis), and Dendrobium officinale[4][6][8].

The Non-Canonical Cytosolic Pathway

In some species, most notably roses (Rosa sp.) and scented geraniums (Pelargonium graveolens), this compound is synthesized in the cytosol via a terpene synthase-independent mechanism[9][10][11]. This pathway utilizes GPP derived from the cytosolic MVA pathway[4].

-

Formation of Cytosolic GPP: A cytosolic, bifunctional FPP synthase-like enzyme has been identified in roses that produces both GPP and farnesyl diphosphate (FPP) from MVA-derived precursors[4].

-

Two-Step Conversion to this compound: The conversion of cytosolic GPP to this compound involves two distinct steps: a. Hydrolysis to Geranyl Monophosphate (GP): A Nudix hydrolase (specifically NUDX1) catalyzes the phosphohydrolysis of GPP to geranyl monophosphate (GP)[9][11][12]. b. Dephosphorylation to this compound: An as-yet uncharacterized endogenous phosphatase removes the final phosphate group from GP to yield this compound[9][11].

This cytosolic pathway highlights the metabolic plasticity of plants in producing high-value specialized metabolites.

Quantitative Data Summary

The efficiency of this compound biosynthesis is dependent on the kinetic properties of the key enzymes and the in-planta concentrations of precursors and products.

Enzyme Kinetic Parameters

The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, serving as an inverse measure of substrate affinity. A lower Km value indicates a higher affinity.

| Enzyme | Plant Source | Substrate | Km (μM) | Divalent Cation | Citation |

| This compound Synthase (GES) | Ocimum basilicum (Sweet Basil) | GPP | 21 | Mn2+ | [2][6] |

| This compound Synthase (GES) | Valeriana officinalis | GPP | 32 | - | [5][13][14] |

| This compound Synthase (GES) | Lippia dulcis | GPP | 51 | - | [5][13][14] |

| This compound Synthase (CtGES) | Cinnamomum tenuipilum | GPP | 55.8 | Mg2+, Mn2+ | [15] |

| Nudix Hydrolase (PgNdx1) | Pelargonium graveolens | GPP | 0.75 | - | [10] |

This compound Content in Plant Tissues

This compound concentration varies significantly among species and is often highest in specialized structures like glandular trichomes.

| Plant Species | Common Name | This compound Content (% of Essential Oil) | Citation |

| Monarda fistulosa | Wild Bergamot | > 95% | |

| Cymbopogon martinii | Palmarosa | 53.5% - 80.9% | |

| Rosa damascena | Damask Rose | 44.4% | |

| Pelargonium graveolens | Rose Geranium | 12.32% - 27.98% | |

| Cymbopogon nardus | Citronella | 24.8% |

Experimental Protocols

The functional characterization of genes involved in this compound biosynthesis relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol: In Vitro this compound Synthase (GES) Activity Assay

This protocol outlines the determination of GES activity using a purified recombinant enzyme expressed in E. coli.

-

Protein Expression and Purification: a. Clone the full-length or truncated (plastid transit peptide removed) coding sequence of the candidate GES gene into an expression vector (e.g., pGEX, pET) with an affinity tag (e.g., GST, His). b. Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). c. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 16-20°C) for 12-16 hours. d. Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication. e. Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). f. Verify protein purity and size using SDS-PAGE.

-

Enzymatic Reaction: a. Prepare the assay buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl2, 1 mM MnCl2, 5 mM DTT, and 10% (v/v) glycerol. b. In a 2 mL glass GC vial, combine 500 µL of assay buffer with 1-5 µg of purified GES protein. c. Initiate the reaction by adding geranyl diphosphate (GPP) to a final concentration of 50 µM. d. Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., pentane or hexane) to trap the volatile product. e. Incubate the reaction at 30-32°C for 1-2 hours with gentle agitation. f. As a negative control, use boiled (heat-inactivated) enzyme in an identical reaction.

-

Product Analysis by GC-MS: a. Stop the reaction by vigorous vortexing for 30 seconds to extract the product into the organic layer. b. Centrifuge briefly to separate the phases. c. Transfer the upper organic layer to a new GC vial. d. Inject 1 µL of the organic phase into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). e. Use a standard temperature program (e.g., initial temp 60°C, ramp to 240°C). f. Identify the this compound peak by comparing its retention time and mass spectrum to an authentic this compound standard.

Protocol: In Planta Functional Analysis via Agroinfiltration

This protocol verifies the enzyme's function within a plant cellular environment.

-

Vector Construction: a. Clone the full-length candidate gene (e.g., GES or NUDX1) into a plant transient expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Agrobacterium Transformation: a. Transform the expression construct into Agrobacterium tumefaciens strain GV3101 by electroporation. b. Select for positive transformants on appropriate antibiotic-containing LB agar plates.

-

Infiltration of Nicotiana benthamiana: a. Grow a 5 mL liquid culture of the transformed Agrobacterium overnight. b. Inoculate a larger culture (50 mL) and grow to an OD600 of ~1.0. c. Pellet the cells by centrifugation and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone) to a final OD600 of 0.8. d. Incubate the bacterial suspension at room temperature for 2-3 hours. e. Using a needleless syringe, infiltrate the bacterial suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants. Infiltrate control plants with Agrobacterium carrying an empty vector.

-

Metabolite Extraction and Analysis: a. After 3-5 days post-infiltration, harvest the infiltrated leaf patches. b. Flash-freeze the tissue in liquid nitrogen and grind to a fine powder. c. Extract volatile compounds by adding an organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., nonyl acetate) to a known mass of powdered tissue. d. Vortex vigorously and centrifuge to pellet debris. e. Analyze the supernatant using GC-MS as described in Protocol 3.1. f. Compare the metabolite profiles of leaves expressing the candidate gene with the empty vector control to confirm the de novo production of this compound.

Conclusion

The biosynthesis of this compound in plants is a sophisticated process, leveraging either a canonical plastidial pathway or a non-canonical cytosolic pathway depending on the species. The canonical route relies on a specific this compound synthase (GES), while the non-canonical pathway, prominent in Rosaceae, utilizes a Nudix hydrolase (NUDX1) in a two-step conversion. Understanding these distinct molecular mechanisms, supported by robust quantitative data and detailed experimental validation, is paramount for professionals in metabolic engineering and drug development. This knowledge facilitates the selection of genetic targets for breeding programs aimed at enhancing fragrance and provides a blueprint for the heterologous production of this compound in microbial or alternative plant-based systems for industrial and pharmaceutical applications.

References

- 1. Quantitative analysis of this compound, nerol, linalool, and alpha-terpineol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of this compound Synthase from the Peltate Glands of Sweet Basil [ouci.dntb.gov.ua]

- 3. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 4. pnas.org [pnas.org]

- 5. CN104297380A - LC-MS/MS method for detecting IPP, GPP, FPP and GGPP in fresh tobacco leaf - Google Patents [patents.google.com]

- 6. Characterization of this compound Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional diversification in the Nudix hydrolase gene family drives sesquiterpene biosynthesis in Rosa × wichurana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 11. Duplication and Specialization of NUDX1 in Rosaceae Led to this compound Production in Rose Petals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Cytosolic Nudix Hydrolase 1 Is Involved in Geranyl β-Primeveroside Production in Tea [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

The Multifaceted Anticancer Mechanisms of Geraniol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention for its potential as a multi-targeted anticancer agent.[1][2][3] Extensive preclinical studies have demonstrated its efficacy in inhibiting the growth of a wide range of cancer cells, including but not limited to breast, lung, colon, prostate, pancreatic, and liver cancers.[1][4][5] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anticancer activity, with a focus on its impact on key signaling pathways, supported by quantitative data and detailed experimental protocols. This compound's pleiotropic effects, which encompass the induction of apoptosis, cell cycle arrest, and modulation of critical signaling cascades, make it a promising candidate for further investigation in cancer therapy and chemoprevention.[1][3]

Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic potential of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. This data highlights the broad-spectrum anticancer activity of this compound.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Colon Cancer | Colo-205 | 20 | [6] |

| Thyroid Cancer | TPC-1 | 25 | [7] |

| Lung Cancer | A549 | ~50% inhibition | [8] |

| Skin Carcinoma | A431 | ~50% inhibition | [8] |

| Prostate Cancer | PC-3 | ~50% inhibition | [8] |

Core Mechanisms of Action

This compound exerts its anticancer effects through a variety of interconnected mechanisms that ultimately lead to the inhibition of cancer cell proliferation and survival. These core mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and the modulation of key signaling pathways that govern cell growth and survival.

Induction of Apoptosis

Apoptosis is a crucial mechanism by which this compound eliminates cancer cells. It triggers both the intrinsic and extrinsic apoptotic pathways, characterized by a cascade of molecular events.

-

Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax while downregulating the anti-apoptotic protein Bcl-2.[1][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[2]

-

Activation of Caspases: The release of cytochrome c from the mitochondria initiates a caspase cascade. This compound has been shown to significantly increase the activity of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3.[10][11][12] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Induction of Cell Cycle Arrest

This compound effectively halts the progression of the cell cycle, primarily at the G1/S and G2/M checkpoints, thereby preventing cancer cells from replicating.[1]

-

Downregulation of Cyclins and CDKs: this compound treatment leads to a significant reduction in the expression of key cell cycle regulatory proteins, including Cyclin D1, Cyclin E, Cyclin A, Cyclin-dependent kinase 4 (CDK4), and CDK2.[1][13] These proteins are essential for the transition of cells from the G1 to the S phase.

-

Upregulation of CDK Inhibitors: Concurrently, this compound upregulates the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21Cip1 and p27Kip1.[1] These proteins bind to and inactivate cyclin-CDK complexes, thereby enforcing a G1 phase arrest.

Modulation of Key Signaling Pathways

This compound's anticancer activity is also attributed to its ability to interfere with multiple signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including Akt and mTOR, in various cancer cells.[14][15][16] By suppressing this pathway, this compound hinders the survival signals that promote cancer cell growth.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. This compound's effect on this pathway can be context-dependent. In some cancer cells, it has been shown to alter the phosphorylation of ERK, p38, and JNK, contributing to its pro-apoptotic effects.[17][18]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key player in inflammation, which is closely linked to cancer development and progression. This compound has demonstrated anti-inflammatory properties by inhibiting the activation and nuclear translocation of NF-κB.[19][20] This leads to the downregulation of NF-κB target genes involved in inflammation, cell proliferation, and survival, such as TNF-α, IL-6, and COX-2.[2][19]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (DAPI Staining)

Principle: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to intense, fragmented, or condensed DAPI staining, which can be visualized by fluorescence microscopy.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with this compound as described for the MTT assay.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Wash the cells with PBS and incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.

-

Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto glass slides using an anti-fade mounting medium. Visualize the nuclear morphology under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.

DNA Damage Assessment (Comet Assay)

Principle: The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail."

Protocol:

-

Cell Preparation: Harvest and resuspend this compound-treated and control cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Agarose Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. Flow cytometry can then be used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Harvesting and Fixation: Harvest this compound-treated and control cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protein Expression Analysis (Western Blotting)

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, caspase-3, Cyclin D1, p21) overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent due to its ability to modulate a multitude of cellular processes and signaling pathways crucial for cancer cell survival and proliferation. The induction of apoptosis and cell cycle arrest, coupled with the inhibition of pro-survival pathways like PI3K/Akt/mTOR and NF-κB, underscores its pleiotropic mechanism of action. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic utility of this compound. Future research should focus on in vivo efficacy studies, the development of novel delivery systems to enhance bioavailability, and clinical trials to evaluate its safety and efficacy in cancer patients, both as a standalone therapy and in combination with existing chemotherapeutic agents.

References

- 1. The antitumor effects of this compound: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Effects of this compound on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Potential Effects of this compound on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phcog.com [phcog.com]

- 8. This compound exerts its antiproliferative action by modulating molecular targets in lung and skin carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jbuon.com [jbuon.com]

- 10. This compound inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]

- 11. Geranylthis compound potently induces caspase-3-like activity during apoptosis in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective effect of this compound inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound and beta-ionone inhibit proliferation, cell cycle progression, and cyclin-dependent kinase 2 activity in MCF-7 breast cancer cells independent of effects on HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound and lupeol inhibit growth and promote apoptosis in human hepatocarcinoma cells through the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound-mediated osteoarthritis improvement by down-regulating PI3K/Akt/NF-κB and MAPK signals: In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. phcog.com [phcog.com]

- 20. This compound attenuates 4NQO-induced tongue carcinogenesis through downregulating the activation of NF-κB in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Quantification of Geraniol in Botanical Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniol, an acyclic monoterpenoid alcohol, is a prominent constituent of numerous essential oils and is highly valued for its pleasant, rose-like aroma. Beyond its use in the fragrance and cosmetic industries, this compound has garnered significant attention from the scientific community for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] This technical guide provides an in-depth exploration of the natural sources and distribution of this compound in essential oils, methodologies for its extraction and quantification, and an overview of its biological signaling pathways.

Natural Sources and Distribution of this compound

This compound is biosynthesized in plants through the methylerythritol phosphate (MEP) pathway and is found in over 200 different essential oils.[2] The concentration of this compound can vary significantly depending on the plant species, geographical origin, cultivation conditions, the part of the plant utilized, and the extraction method employed. This section details the distribution of this compound in several key genera known for their high this compound content.

Data on this compound Content in Essential Oils

The following tables summarize the quantitative data on this compound content in the essential oils of various plants, as reported in scientific literature.

Table 1: this compound Content in Cymbopogon Species

| Plant Species | Plant Part | This compound Content (%) | Geographical Origin | Reference(s) |

| Cymbopogon martinii (Palmarosa) | Whole Herb | 70.1 - 85.3 | South India | [3] |

| Leaf Lamina | 70.1 - 85.3 | South India | [3] | |

| Leaf Sheath | 70.1 - 85.3 | South India | [3] | |

| Inflorescence | 70.1 - 85.3 | South India | [3] | |

| Leaves | 76.6 | Eastern Nepal | [4] | |

| Root | 87.9 | Eastern Nepal | [4] | |

| Flowering Herb | 67.6 - 83.6 | India | [5] | |

| - | 80 - 95 | Not Specified | [6] | |

| Cymbopogon winterianus (Java Citronella) | Leaves | 37.1 | Eastern Nepal | [4] |

| - | 40 - 45 | Not Specified | [6] | |

| Cymbopogon flexuosus (Lemongrass) | Leaves | 76.6 | Eastern Nepal | [4] |

| Root | 87.9 | Eastern Nepal | [4] | |

| Jamrosa (Cymbopogon Hybrid) | - | 80 - 89 | Not Specified | [6] |

Table 2: this compound Content in Pelargonium Species

| Plant Species | Plant Part | This compound Content (%) | Geographical Origin | Reference(s) |

| Pelargonium graveolens (Rose Geranium) | Leaves | 15.30 | Tunisia | [7] |

| Flowers | 13.53 | Tunisia | [7] | |

| Stems | 10.39 | Tunisia | [7] | |

| Leaves | 25.85 | Tunisia | [8] | |

| - | 11.10 | Tunisia | [9] | |

| - | 9.70 | Iran | [9][10] | |

| - | 15.33 | Serbia | [9] | |

| - | 13.83 | Algeria | [6] | |

| - | 27.98 | Commercial Source | [11] |

Table 3: this compound Content in Rosa Species

| Plant Species | Plant Part | This compound Content (%) | Geographical Origin | Reference(s) |

| Rosa damascena (Damask Rose) | Petals | 0 - 18 | Central Iran | [12] |

| Petals | 14.1 | Kashan, Iran | ||

| Petals | 16.6 | Iran | ||

| Flowers | 20.62 - 21.24 | Bulgaria | [13] | |

| Flowers | 0.9 - 7.0 | Not Specified | [14] |

Table 4: this compound Content in Monarda Species

| Plant Species | Plant Part | This compound Content (%) | Geographical Origin | Reference(s) |

| Monarda fistulosa | Leaves and Flowers | High but variable | North America | [15][16] |

| Monarda Hybrid | - | >92 | Not Specified | [8] |

Experimental Protocols

Extraction of this compound via Steam Distillation

Steam distillation is the most common method for extracting essential oils from aromatic plants. This process is effective for isolating volatile compounds like this compound that are immiscible with water.

Principle: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and essential oil vapor is then condensed, and the oil is separated from the water.

Detailed Methodology:

-

Plant Material Preparation:

-

Freshly harvested plant material (leaves, flowers, or whole herb) should be used for optimal yield and quality. If fresh material is not available, air-dried material can be used, though some volatile compounds may be lost during drying.[16][17]

-

The plant material should be chopped or crushed to increase the surface area and facilitate the release of essential oils.[2]

-

-

Apparatus Setup:

-

A Clevenger-type apparatus or a similar steam distillation unit is assembled. The apparatus consists of a boiling flask (for generating steam), a biomass flask (to hold the plant material), a condenser, and a collection vessel.[6]

-

-

Distillation Process:

-

The biomass flask is filled with the prepared plant material.

-

Water is added to the boiling flask and heated to generate steam.

-

Steam is passed through the plant material in the biomass flask. The steam pressure should be controlled to ensure a steady flow. A typical distillation time ranges from 2 to 4 hours.[18]

-

The volatile this compound, along with other essential oil components, is carried by the steam into the condenser.

-

-

Condensation and Separation:

-

Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid state.

-

The condensate, a mixture of essential oil and water (hydrosol), is collected in the receiving vessel.

-

Due to their different densities and immiscibility, the essential oil will form a separate layer from the water. This compound-rich essential oils are typically less dense than water and will form the upper layer.

-

The essential oil is carefully separated from the hydrosol using a separatory funnel.

-

-

Drying and Storage:

-

Anhydrous sodium sulfate can be added to the collected essential oil to remove any residual water.

-

The pure essential oil is then stored in a sealed, dark glass vial at a low temperature to prevent degradation.

-

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.

Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and affinity for the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.

Detailed Methodology:

-

Sample Preparation:

-

The essential oil sample is diluted in a suitable solvent, such as hexane or ethanol, to an appropriate concentration (e.g., 1 µL of oil in 1 mL of solvent).

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: An Agilent 6890 or similar GC system is used.

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for essential oil analysis.[14]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0-1.2 mL/min).[1][14]

-

Injector: The sample (1-2 µL) is injected in split mode (e.g., split ratio 50:1) to prevent column overloading. The injector temperature is typically set to 250°C.[14]

-

Oven Temperature Program: A temperature gradient is used to separate the components. A typical program starts at a lower temperature (e.g., 60-70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240-250°C) at a rate of 3-5°C/min.[14]

-

Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode at 70 eV is commonly used.[14] The ion source temperature is typically set to 230°C and the quadrupole temperature to 150°C.[19]

-

Data Acquisition: The mass spectra are recorded over a specific mass range (e.g., 40-550 m/z).

-

-

Component Identification and Quantification:

-

The individual components are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Quantification is performed by measuring the peak area of this compound in the chromatogram. The relative percentage of this compound is calculated by dividing its peak area by the total peak area of all identified components. For absolute quantification, a calibration curve is prepared using a certified this compound standard.

-

Mandatory Visualizations

This compound Biosynthesis Pathway

Caption: Simplified biosynthesis pathway of this compound from geranyl diphosphate.

Experimental Workflow for this compound Analysis

Caption: General experimental workflow for the extraction and analysis of this compound.

This compound's Anti-Inflammatory Signaling Pathway (NF-κB)

Caption: this compound's inhibitory effect on the NF-κB inflammatory pathway.

This compound's Anticancer Signaling Pathway (Apoptosis)

Caption: this compound's induction of apoptosis via the mitochondrial pathway.

Conclusion

This compound is a widely distributed natural compound with significant potential in various scientific and industrial applications. This guide has provided a comprehensive overview of its primary natural sources, with detailed quantitative data on its prevalence in key essential oils. The outlined experimental protocols for steam distillation and GC-MS analysis offer a foundation for researchers to extract and accurately quantify this valuable monoterpenoid. Furthermore, the visualization of its key biological signaling pathways provides insight into its mechanisms of action, paving the way for further research into its therapeutic applications. As interest in natural products for drug development continues to grow, a thorough understanding of compounds like this compound is paramount.

References

- 1. agilent.com [agilent.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jast.modares.ac.ir [jast.modares.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. engineering.iastate.edu [engineering.iastate.edu]

- 7. One moment, please... [ishs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. bepls.com [bepls.com]

- 11. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 12. Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L. and Lavandula dentata Essential Oils in Polymeric Nanocapsules for Antioxidant Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. vjol.info.vn [vjol.info.vn]

- 15. gjeta.com [gjeta.com]

- 16. Palmarosa Oil Extraction Methods, Process, Steps | Agri Farming [agrifarming.in]

- 17. greenaria.in [greenaria.in]

- 18. scitepress.org [scitepress.org]

- 19. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Geraniol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the primary biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

This compound has demonstrated potent anticancer activity across a range of cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxicity of this compound (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Colo-205 | Colon Cancer | 20 | [1] |

| LoVo | Colon Cancer | 32.1 µg/mL | [2] |

| P388 | Murine Leukemia | 22.34-32.29 µg/mL | [3] |

| U87 | Glioma | 41.3 µg/mL | [2] |

| TPC-1 | Thyroid Cancer | 25 |

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways. A key mechanism is the induction of apoptosis, or programmed cell death. This compound has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.

References

Investigating the Neuroprotective Effects of Geraniol In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of geraniol, a naturally occurring monoterpene found in the essential oils of various aromatic plants. The following sections detail the experimental methodologies, quantitative data from key studies, and the underlying signaling pathways implicated in this compound's neuroprotective mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

This compound has garnered significant attention for its potential therapeutic properties, including its antioxidant, anti-inflammatory, and anti-apoptotic effects, which are crucial in combating neurodegenerative processes.[1][2] In vitro studies are fundamental in elucidating the cellular and molecular mechanisms through which this compound exerts its neuroprotective effects. This guide will focus on the findings from studies utilizing neuronal cell lines such as SH-SY5Y and PC12, which are common models for neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key in vitro experiments used to assess the neuroprotective effects of this compound.

2.1. Cell Culture and Treatment

-

Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): A widely used cell line in Parkinson's disease research. These cells are often differentiated with retinoic acid to acquire a more mature neuronal phenotype.[3][4]

-

PC12 (Rat Pheochromocytoma): Commonly used to study neuronal differentiation and neurotoxicity. Nerve Growth Factor (NGF) is used to induce a neuronal phenotype.[5][6]

-

-

Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is specific to the cell line, for instance, a mix of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F12, supplemented with Fetal Bovine Serum (FBS) and antibiotics.

-

This compound Preparation and Application: this compound is often dissolved in a vehicle like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the cell culture medium to the desired final concentrations.[3] Control cells are treated with an equivalent amount of the vehicle.

-

Induction of Neurotoxicity: To model neurodegenerative conditions, cells are exposed to neurotoxins such as:

-

Rotenone or 6-hydroxydopamine (6-OHDA): To mimic Parkinson's disease by inducing mitochondrial dysfunction and oxidative stress.[3][4]

-

Glutamate: To induce excitotoxicity, a mechanism implicated in various neurological disorders.[5][6]

-

Amyloid-β (Aβ): To model the neurotoxicity observed in Alzheimer's disease.[7][8]

-

2.2. Key In Vitro Assays

-

Cell Viability Assay:

-

Principle: To quantify the number of viable cells after treatment.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay is commonly used. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Principle: To quantify the levels of intracellular ROS, a key indicator of oxidative stress.

-

Method: A fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured using a microplate reader or flow cytometer.[9]

-

-

Cytokine Measurement (ELISA):

-

Principle: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine are used according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., NF-κB, Nrf2, caspases).

-

Method: Proteins are extracted from cell lysates, separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies.

-

-

Apoptosis Assays:

-

Principle: To detect and quantify apoptotic cell death.

-

Method:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

-

Caspase Activity Assays: Colorimetric or fluorometric assays are used to measure the activity of key executioner caspases like caspase-3 and caspase-9.[10][11]

-

-

Quantitative Data Summary

The following tables summarize the quantitative findings from various in vitro studies on the neuroprotective effects of this compound.

Table 1: Effect of this compound on Oxidative Stress Markers

| Cell Line | Inducer of Oxidative Stress | This compound Concentration | Effect | Reference |

| SH-SY5Y | Rotenone | Not specified | Reduced ROS levels | [3][12] |

| SH-SY5Y | 6-OHDA | Not specified | Reduced ROS levels | [3][12] |

| SK-N-SH | Rotenone | Not specified | Enhanced antioxidant status | [13] |

| SH-SY5Y | Glucose (Hyperglycemia) | 10 µM | Lowered ROS and 3-nitrotyrosine levels, increased glutathione | [14][15] |

Table 2: Effect of this compound on Inflammatory Cytokines

| Cell Line | Inducer of Inflammation | This compound Concentration | Effect | Reference |

| SH-SY5Y | Rotenone | Not specified | Lowered secretion of IL-6, IL-8, and IL-1β | [3][12] |

| SH-SY5Y | 6-OHDA | Not specified | Lowered secretion of IL-6, IL-8, and IL-1β | [3][12] |

| PC12 | Glutamate | 100-200 µg/mL | Reduced TNF-α, IL-4, and IL-1β levels | [5][6] |

Table 3: Effect of this compound on Apoptosis

| Cell Line | Inducer of Apoptosis | This compound Concentration | Effect | Reference |

| SH-SY5Y | Lovastatin | Dose-dependent | Modulated caspase-9 and caspase-3 activity | [10] |

| SK-N-SH | Rotenone | Not specified | Reduced autophagy markers | [13] |

Table 4: Effect of this compound on Cell Viability and Neuroprotection

| Cell Line | Neurotoxin | This compound Concentration | Effect | Reference |

| SK-N-SH | Rotenone | Not specified | Enhanced cell viability | [13] |

| PC12 | Glutamate | 100-500 µg/mL | Diminished glutamate-induced injury | [5][6] |

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects are mediated through the modulation of several key signaling pathways.

4.1. Anti-Inflammatory Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor kappa B (NF-κB) pathway.[1] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. By inhibiting NF-κB, this compound effectively suppresses the neuroinflammatory cascade.

Caption: this compound's inhibition of the NF-κB signaling pathway.

4.2. Antioxidant Response Pathway

This compound can modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding antioxidant enzymes.

Caption: this compound's modulation of the Nrf2 antioxidant response pathway.

4.3. Apoptotic Pathway

This compound has been observed to modulate the intrinsic apoptotic pathway. It can influence the expression of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability and the release of cytochrome c. This, in turn, affects the activation of caspases, the key executioners of apoptosis.[10][16]

Caption: this compound's modulation of the intrinsic apoptotic pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of this compound in vitro.

Caption: A generalized experimental workflow for in vitro neuroprotection studies.

Conclusion

The in vitro evidence strongly suggests that this compound is a promising neuroprotective agent. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic effects, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and conduct future studies aimed at further elucidating the therapeutic potential of this compound. While these in vitro findings are promising, further in vivo studies are necessary to validate these effects and assess the safety and efficacy of this compound in preclinical models of neurological disorders.[9]

References

- 1. Neuroprotective effect of this compound on neurological disorders: a review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]